Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-
Description
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- (CAS: 68133-69-7) is a complex azo-benzothiazole derivative with a propanenitrile backbone. Its molecular formula is C₂₀H₁₈N₆O₄S, and it features:
- A benzothiazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 4.
- An azo (-N=N-) linkage connecting the benzothiazole to a para-substituted phenyl group.
- A 2-(acetyloxy)ethyl group and a cyanoethyl (-CH₂CH₂CN) moiety attached to the phenylamino nitrogen.
This compound is primarily used in analytical chemistry for separation via reverse-phase HPLC (Newcrom R1 column) due to its moderate hydrophobicity (LogP = 4.08) . Its synthesis likely involves nucleophilic substitution and azo coupling reactions, as inferred from related benzothiazole derivatives .
Properties
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-15(27)30-13-12-26(11-3-10-22)17-6-4-16(5-7-17)24-25-21-23-19-9-8-18(32(2,28)29)14-20(19)31-21/h4-9,14H,3,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMUFGXGLWRZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069868 | |
| Record name | 2-((2-Cyanoethyl)(4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)phenyl)amino)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63467-09-4 | |
| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63467-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-(methylsulfonyl)-2-benzothiazolyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]- | |
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| Record name | 2-((2-Cyanoethyl)(4-((6-(methylsulphonyl)benzothiazol-2-yl)azo)phenyl)amino)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-cyanoethyl)[4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LX4EPT4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- is a complex chemical compound primarily utilized in the textile industry as a dye, specifically known as Disperse Red 179. This article aims to provide a comprehensive overview of its biological activity, focusing on its environmental impact, potential toxicity, and relevant case studies.
Chemical Formula
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- CAS Number : 68426-02-8
Environmental Impact
Propanenitrile has been assessed for its environmental persistence and potential bioaccumulation. According to the Canadian Environmental Protection Act (CEPA), the substance did not meet the criteria for significant environmental concern but was noted for its potential to remain in the environment without accumulating in organisms .
Toxicological Studies
Research indicates that while Propanenitrile is not expected to cause significant harm at current exposure levels, it has been flagged for further assessment under specific conditions. The Government of Canada has implemented a Significant New Activity (SNAc) provision, which mandates additional evaluations for any new manufacturing or usage proposals .
Case Study: Disperse Red 179 Assessment
A screening assessment conducted by Health Canada revealed that Disperse Red 179 may pose minimal risk to human health and the environment under typical exposure scenarios. The findings included:
- Persistence : The compound can remain in the environment for extended periods.
- Bioaccumulation : It is not expected to accumulate significantly in biological organisms.
- Exposure Levels : General population exposure is considered low, primarily through consumer products like textiles .
Summary of Biological Activity Findings
| Parameter | Finding |
|---|---|
| Persistence | Moderate |
| Bioaccumulation | Low |
| Human Health Risk | Low at current exposure levels |
| Environmental Concern | Not significant under current regulations |
Comparison with Other Azo Dyes
| Azo Dye | CAS Number | Carcinogenicity | Bioaccumulation Potential |
|---|---|---|---|
| Disperse Red 179 | 68426-02-8 | Possible | Low |
| Disperse Orange 30 | 16586-42-8 | Likely | Moderate |
| Direct Blue 86 | 2475-45-8 | Possible | High |
Scientific Research Applications
Scientific Research Applications of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-, also known as 3-[[2-(Acetyloxy)ethyl][4-[2-[6-(methylsulfonyl)-2-benzothiazolyl]diazenyl]phenyl]amino]propanenitrile, is a chemical compound with the CAS Registry Number 63467-09-4 . It has a molecular formula of and a molecular weight of 471.55 . This compound can be analyzed using reverse phase (RP) HPLC methods .
HPLC Analysis
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . Columns with smaller 3 µm particles are available for fast UPLC applications . The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Newcrom R1 Column
The Newcrom R1 column, a reverse-phase column with low silanol activity, can be used in the analysis of Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- . The Newcrom family includes mixed-mode columns such as Newcrom A, AH, B, and BH, which have either positive or negative ion-pairing groups attached to short (25 Å) or long (100 Å) ligand chains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azo-Benzothiazole Cores
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects: The methylsulfonyl (-SO₂CH₃) group in the target compound enhances electron-withdrawing properties compared to nitro (-NO₂) or chloro (-Cl) substituents in analogues . This likely increases stability in polar solvents. The acetyloxy (-OAc) group in the target compound improves solubility in organic phases, whereas benzoyloxy (-OCOC₆H₅) in Disperse Orange 62 increases molecular weight and hydrophobicity .
Applications :
Comparison with Non-Benzothiazole Azo Compounds
Table 2: Functional Group Variations
Key Observations :
- Cyanazine shares the propanenitrile backbone but lacks the benzothiazole system, resulting in distinct bioactivity (herbicidal vs. the target compound’s analytical use) .
- Disperse Red 73 highlights how azo compounds with cyano groups are versatile but require specific aromatic cores (e.g., benzothiazole vs. pyridine) for application-specific tuning .
Research Findings and Trends
- Synthetic Routes: Benzothiazole derivatives are synthesized via cyclization of 2-aminothiophenols or coupling with diazonium salts . The target compound’s methylsulfonyl group may be introduced via sulfonation post-cyclization.
- Structure-Activity Relationships: Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂) on benzothiazole improve thermal stability and lightfastness in dyes . Alkoxy groups (e.g., -OAc) balance solubility and reactivity for HPLC applications .
- Market Data : Derivatives like 61488-78-6 are produced in China for agrochemical intermediates, with prices varying by scale (e.g., 100 g batches at $50–100/g) .
Preparation Methods
General Synthetic Strategy for Azo Compounds
The synthesis of azo compounds, particularly aromatic azo dyes and related substances, typically follows a two-step process:
Step 1: Diazotization
A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form a diazonium salt. This involves nitrosation of the amine to an N-nitroso intermediate, tautomerization to diazo hydroxide, protonation, and elimination of water to yield the diazonium salt. This salt is resonance-stabilized and highly reactive for coupling reactions.Step 2: Coupling Reaction
The diazonium salt is then coupled with an electron-rich aromatic compound (such as a phenol or aromatic amine) to form the azo linkage (-N=N-). The coupling usually occurs at the para or ortho position relative to activating groups on the coupling partner, resulting in a conjugated azo compound responsible for coloration and other properties.
Detailed Preparation Procedure (Hypothetical Based on Azo Dye Synthesis Principles)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Diazotization | Primary aromatic amine with 6-(methylsulfonyl)-2-benzothiazolyl group + NaNO2 + HCl, 0-5°C | Formation of diazonium salt from the substituted amine |
| 2. Coupling | Diazonium salt + aromatic amine with 2-(acetyloxy)ethyl substituent, pH 5-7, 0-10°C | Electrophilic aromatic substitution forming azo bond |
| 3. Acetylation (if required) | Hydroxyethyl intermediate + acetic anhydride or acetyl chloride, pyridine or base catalyst | Conversion of hydroxyethyl to acetyloxyethyl group |
| 4. Purification | Chromatography or recrystallization | Isolation of pure Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]- |
Research Findings and Analytical Data
The azo coupling step is critical for color and stability, requiring precise pH control and temperature regulation to avoid decomposition of diazonium salts.
The methylsulfonyl group on the benzothiazole ring enhances water solubility and electron-withdrawing characteristics, influencing the diazotization and coupling efficiency.
The acetyloxyethyl substituent provides additional polarity and potential sites for further functionalization or interaction in applications.
High-performance liquid chromatography (HPLC) using reverse-phase columns such as Newcrom R1 has been successfully applied for purification and analysis, with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Diazotization temperature | 0-5°C | Prevents diazonium salt decomposition |
| pH during coupling | 5-7 | Optimal for azo bond formation |
| Coupling partner | Aromatic amine with acetyloxyethyl group | Electron-rich for effective coupling |
| Solvent | Aqueous acidic medium | Facilitates diazonium salt formation and coupling |
| Purification method | RP-HPLC or recrystallization | Ensures high purity for analytical and application use |
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
Methodological Answer: The synthesis involves multi-step reactions, starting with diazonium salt formation for the azo coupling between the benzothiazole and phenylamino groups. Key steps include:
Diazotization : Reacting 6-(methylsulfonyl)-2-aminobenzothiazole with nitrous acid to form the diazonium salt.
Azo Coupling : Reacting the diazonium salt with 4-aminophenyl derivatives under controlled pH (e.g., 4–6) to form the azo linkage.
Functionalization : Introducing the acetyloxyethyl group via nucleophilic substitution or esterification.
Characterization :
- NMR (¹H/¹³C): Assign peaks for nitrile (δ ~110–120 ppm in ¹³C), azo (N=N, confirmed by IR ~1400–1600 cm⁻¹), and methylsulfonyl groups (δ ~3.0–3.5 ppm for S-CH₃ in ¹H).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M–CN]⁺ fragments).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions (e.g., benzothiazole vs. phenyl ring linkages).
- UV-Vis Spectroscopy : Azo groups exhibit λ_max ~400–500 nm; shifts indicate electronic effects from methylsulfonyl or nitrile groups.
- IR Spectroscopy : Confirm nitrile (C≡N, ~2240 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) functionalities .
Q. What thermodynamic properties (e.g., solubility, vapor pressure) are critical for handling this compound?
Methodological Answer:
- Solubility : Test in polar (acetonitrile, DMSO) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods. Propanenitrile derivatives often show higher solubility in polar aprotic solvents due to nitrile polarity .
- Vapor-Liquid Equilibrium (VLE) : Use static or dynamic methods (e.g., ebulliometry) to measure vapor pressure. Data for similar nitriles (e.g., acetonitrile + propanenitrile mixtures) suggest activity coefficients can be modeled via UNIFAC .
Q. How does the reactivity of the azo and nitrile groups influence chemical transformations?
Methodological Answer:
Q. What stability challenges arise under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–13) and monitor decomposition via HPLC. Azo groups degrade in strongly acidic (pH <2) or reductive environments.
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperatures. DSC can identify melting points and phase transitions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and spectroscopic behavior?
Methodological Answer:
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets (6-311+G(d,p)) to optimize geometry and calculate frontier orbitals (HOMO/LUMO).
- UV-Vis Prediction : Time-dependent DFT (TD-DFT) to simulate electronic transitions. Methylsulfonyl and azo groups contribute to low-energy π→π* transitions .
- NMR Chemical Shifts : GIAO method to predict ¹³C/¹H shifts; compare with experimental data to validate tautomeric forms .
Q. What is the environmental fate of this compound, particularly its atmospheric oxidation kinetics?
Methodological Answer:
- OH Radical Kinetics : Use smog chamber experiments with GC-MS detection. Rate constants (k_OH) for similar nitriles are ~10⁻¹³ cm³ molecule⁻¹ s⁻¹, leading to atmospheric lifetimes of months.
- Degradation Products : Identify via high-resolution mass spectrometry (e.g., formation of nitroso or carbonyl derivatives) .
Q. How do supramolecular interactions influence its solid-state structure?
Methodological Answer:
Q. What mechanistic pathways govern azo group transformations under catalytic conditions?
Methodological Answer:
- Reduction Mechanisms : Electrochemical studies (cyclic voltammetry) to identify reduction potentials. DFT can model transition states for cleavage pathways.
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C, Cu nanoparticles) for hydrogenation efficiency. Monitor intermediates via in-situ IR .
Q. Can this compound act as a ligand or catalyst in coordination chemistry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
